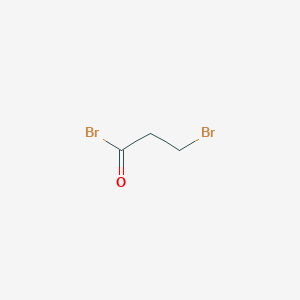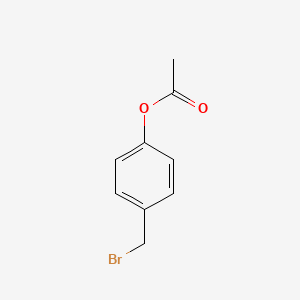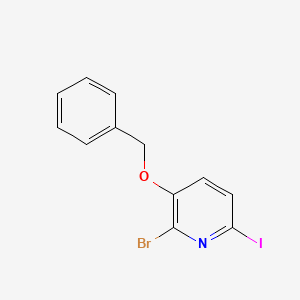
3-(Benzyloxy)-2-bromo-6-iodopyridine
描述
The compound "3-(Benzyloxy)-2-bromo-6-iodopyridine" is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry due to their diverse biological activities and their utility as building blocks in organic synthesis. The presence of multiple halogens, such as bromine and iodine, in the pyridine ring can make these compounds versatile intermediates for further chemical transformations .
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, the iodination of 2-benzyl-3-hydroxypyridine leads to the formation of 6-iodo and 4,6-diiodo derivatives, demonstrating the reactivity of the pyridine ring towards halogenation under certain conditions . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, has been reported using halogen dance reactions, which could potentially be adapted for the synthesis of "3-(Benzyloxy)-2-bromo-6-iodopyridine" .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. X-ray crystallography can be used to determine the precise molecular structure, as has been done for related compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with other molecules.
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitution, where the halogen atoms can be replaced by other groups. The presence of a benzyloxy group in "3-(Benzyloxy)-2-bromo-6-iodopyridine" suggests that it could participate in reactions typical of ethers, such as cleavage under acidic conditions. The reactivity of the pyridine ring can also be influenced by the substituents, as seen in the case of 2-benzyl-3-hydroxypyridine, where the introduction of a benzyl group affects the reactivity during iodination .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Benzyloxy)-2-bromo-6-iodopyridine" would be influenced by the halogen substituents and the benzyloxy group. These groups can affect the boiling point, melting point, solubility, and stability of the compound. The electronic effects of the substituents can also impact the acidity and basicity of the pyridine nitrogen. The compound's properties are essential for its handling and use in chemical reactions, as well as for predicting its behavior in biological systems.
科学研究应用
1. Synthesis of Chromane Derivatives
- Application Summary: In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Methods of Application: The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results: The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .
2. Synthesis of Chalcone Derivatives
- Application Summary: Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry. A compound was synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application: All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results: The synthesized compounds were screened for antimicrobial activity .
3. Benzylic Oxidations and Reductions
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application: The oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results: The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .
4. Synthesis of 3-Benzyloxyphenylboronic Acid
- Application Summary: 3-Benzyloxyphenylboronic Acid is a compound that can be synthesized and has potential applications in various chemical reactions .
- Methods of Application: The compound is synthesized in the lab and its structure is confirmed by various spectroscopic techniques .
- Results: The compound is obtained as a white-yellow crystalline powder with a melting point of 130°C .
5. Oxidation of Alkyl Side-Chains
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results: The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .
6. Preparation of Benzyl (Arylmethyl) Ethers
- Application Summary: A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was used to prepare benzyl (arylmethyl) ethers .
- Methods of Application: The mixture was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
- Results: The reaction resulted in the formation of benzyl (arylmethyl) ethers .
安全和危害
属性
IUPAC Name |
2-bromo-6-iodo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRJJUIQFHRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452371 | |
| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-bromo-6-iodopyridine | |
CAS RN |
443307-26-4 | |
| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

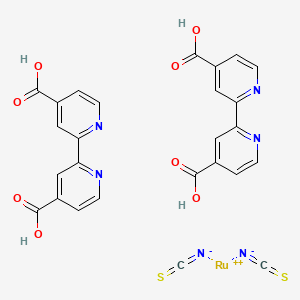



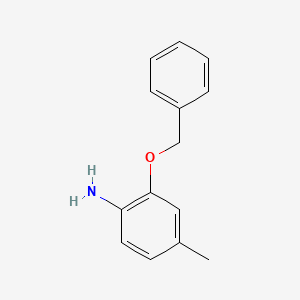


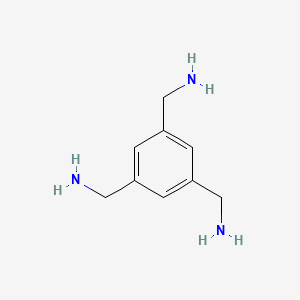

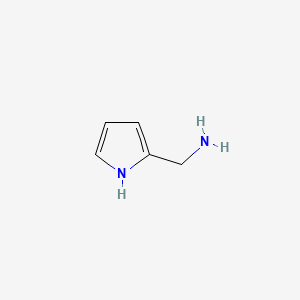
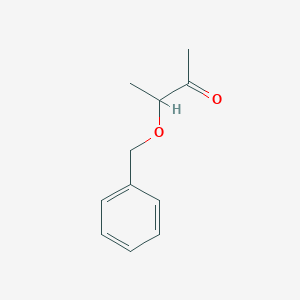
![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
